molecular formula C4H6N4O4S B14453342 5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- CAS No. 74039-24-0

5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy-

Cat. No.: B14453342
CAS No.: 74039-24-0
M. Wt: 206.18 g/mol
InChI Key: NNANXJIDYTYZPT-UHFFFAOYSA-N
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Description

5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- is a heterocyclic compound with the molecular formula C4H6N4O4S. It is a derivative of pyrimidine, characterized by the presence of amino groups at positions 4 and 6, a hydroxyl group at position 2, and a sulfonic acid group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- can be achieved through several methods. One common approach involves the acylation reaction of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide and water under the catalytic action of a catalyst . Another method includes the nitrosation of 2,4-diamino-6-hydroxy pyrimidine using dilute formic acid solution, which facilitates the recycling of solvents and reagents .

Industrial Production Methods

Industrial production methods for this compound focus on efficiency and environmental sustainability. The preparation method involving the acylation reaction in formamide and water is particularly favored due to its reduced generation of waste and higher molar yield . This method is considered green and economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert nitroso derivatives back to amino groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, substituted pyrimidines, and various amino and hydroxyl derivatives .

Scientific Research Applications

5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.

    Medicine: Research is ongoing into its potential as an antiviral and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This group enhances its solubility in water and its ability to participate in specific chemical reactions, making it valuable for various applications .

Properties

CAS No.

74039-24-0

Molecular Formula

C4H6N4O4S

Molecular Weight

206.18 g/mol

IUPAC Name

4,6-diamino-2-oxo-1H-pyrimidine-5-sulfonic acid

InChI

InChI=1S/C4H6N4O4S/c5-2-1(13(10,11)12)3(6)8-4(9)7-2/h(H,10,11,12)(H5,5,6,7,8,9)

InChI Key

NNANXJIDYTYZPT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)N=C1N)N)S(=O)(=O)O

Origin of Product

United States

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